molecular formula C18H23F4N3O3 B2355002 (S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea CAS No. 1809885-32-2

(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea

Cat. No. B2355002
CAS RN: 1809885-32-2
M. Wt: 405.394
InChI Key: LHRXHTKENPCGSZ-NSHDSACASA-N
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Description

EC5026 is an inhibitor of soluble epoxide hydrolase (sEH;  Ki = <0.05 nM). In vivo, EC5026 (10 mg/kg) increases conditioned place preference for the EC5026-paired chamber, indicating analgesia, in a rodent model of neuropathic pain. It also prevents withdrawal pain in morphine-dependent rats and increases the mechanical paw withdrawal threshold in a rat model of neuropathic pain induced by chronic constriction injury (CCI).

Scientific Research Applications

Inhibition of Human and Murine Soluble Epoxide Hydrolase

A study by Rose et al. (2010) found that 1,3-disubstituted ureas possessing a piperidyl moiety, similar in structure to (S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea, are effective inhibitors of human and murine soluble epoxide hydrolase (sEH). This novel sEH inhibitor demonstrated significant potency in reducing hyperalgesia in a mouse model of inflammatory pain, indicating its potential as a therapeutic agent in pain management Rose et al..

Aurora Kinase Inhibition and Potential in Cancer Treatment

Aurora kinases are critical for cell proliferation and are potential targets for cancer therapy. A study by ロバート ヘンリー,ジェームズ (2006) discusses compounds structurally related to this compound, which inhibit Aurora A kinase and may be useful in treating cancer ロバート ヘンリー,ジェームズ.

Synthesis and Polymerization Applications

The study by Cimino et al. (2020) explores the synthesis of novel compounds including fluoro, trifluoromethyl, and trifluoromethoxy ring-substituted phenylcyanoacrylates, which are structurally related to the compound . These compounds demonstrate potential in the field of polymer science, particularly in the copolymerization with styrene Cimino et al..

Biochemical Analysis

Biochemical Properties

EC5026 is a small molecule drug that inhibits the sEH enzyme . The sEH enzyme is a key regulator in the metabolism of endogenous anti-inflammatory fatty acids . By inhibiting sEH, EC5026 prevents the breakdown of these natural analgesic and anti-inflammatory fatty acids, leading to their accumulation within cells and thereby treating pain .

Cellular Effects

The cellular effects of EC5026 are primarily due to its ability to inhibit the sEH enzyme . This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are potent, naturally occurring analgesics . EETs are produced at high concentrations in areas of tissue damage and inflammation .

Molecular Mechanism

The molecular mechanism of action of EC5026 involves the inhibition of the sEH enzyme . Effective inhibition of sEH activity prolongs the ability of EETs to exert their analgesic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, EC5026 has shown efficacy for treating pain with no apparent adverse or addictive effects in laboratory animals . It has also been effective in relieving naturally occurring pain in dogs, cats, and horses .

Dosage Effects in Animal Models

In animal models, EC5026 has been administered orally in tablets . The safety, tolerability, and pharmacokinetics of two sequential ascending dose regimens of EC5026, administered once daily for 7 consecutive days, have been evaluated in healthy volunteers .

Metabolic Pathways

EC5026 is involved in the cytochrome P450 (CYP) pathway of the arachidonic acid (AA) cascade . The sEH enzyme, which EC5026 inhibits, is responsible for metabolizing EETs .

properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRXHTKENPCGSZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1809885-32-2
Record name EC-5026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809885322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EC-5026
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5X8A5HWL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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